molecular formula C15H9ClF3N3O B6506483 N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1428379-02-5

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide

Katalognummer: B6506483
CAS-Nummer: 1428379-02-5
Molekulargewicht: 339.70 g/mol
InChI-Schlüssel: PRHSTYGCADPFAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a substituted phenyl group via a carboxamide bridge. The phenyl group is substituted with a chloro group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This structural motif is common in agrochemicals and pharmaceuticals, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent modulates electronic properties and binding interactions .

Eigenschaften

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-9-2-4-11(10(6-9)15(17,18)19)22-14(23)8-1-3-12-13(5-8)21-7-20-12/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHSTYGCADPFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodiazole ring, a chloro group, and a trifluoromethyl substituent. Its molecular formula is C14H9ClF3N3O, which contributes to its unique biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
A549 (Lung cancer)29.77
Caco-2 (Colon cancer)40.54
MCF-7 (Breast cancer)15.00

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide has also been evaluated for its antimicrobial properties. It showed effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus2
Escherichia coli4
Pseudomonas aeruginosa8

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. In particular, it exhibited inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease:

AssayIC50 Value (µM)Reference
AChE Inhibition20.15
BChE Inhibition36.42

These results indicate potential applications in treating cognitive impairments.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide:

  • In Vitro Cancer Study : A study investigated the compound's effects on A549 lung cancer cells, revealing that it induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy : Research showed that the compound outperformed standard antibiotics in inhibiting bacterial growth in vitro, suggesting its potential as a novel antimicrobial agent .
  • Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced neuroinflammation markers .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Substituent Positioning : The 4-chloro-2-CF₃ phenyl group in the target compound contrasts with analogues like the 4-chloro-3-CF₃ phenyl group in ’s triazole derivative. Such positional changes can drastically alter molecular interactions; for example, 4-chloro-3-CF₃ derivatives show higher antitumor activity (GP = 68–70%) against NCI-H522 lung cancer cells .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values (~3.5–4.0), favoring blood-brain barrier penetration in pharmaceuticals or soil adsorption in agrochemicals .
  • Metabolic Stability : The CF₃ group resists oxidative degradation, a trait shared with flutolanil and triazole-based drugs .

Research Findings and Hypotheses

  • Hypothesized Targets : Based on structural parallels, the target compound may inhibit kinases (e.g., c-Met) or fungal enzymes (e.g., succinate dehydrogenase), though experimental validation is needed .
  • Synthetic Feasibility : Analogous carboxamides are synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation), suggesting viable routes for the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.